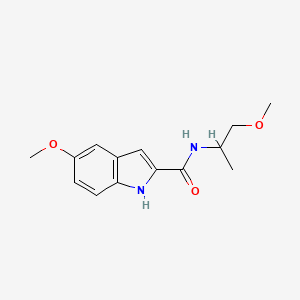![molecular formula C19H17N3O3S B1224926 4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide](/img/structure/B1224926.png)
4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Antibacterial Activity
A study by Desai et al. (2001) synthesized compounds structurally related to 4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide and evaluated their in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).
Heterocyclic Synthesis
Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could be related to the chemical structure of interest (Kumar et al., 2013).
Synthesis of Formazans
Sah et al. (2014) discussed the synthesis of formazans from a base that shares a similar thiazole structure, demonstrating applications in creating compounds with potential antimicrobial properties (Sah et al., 2014).
Anticonvulsant Applications
Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones, including compounds with thiazole structures, highlighting their potential in medicinal chemistry (Kubicki et al., 2000).
Enaminonitriles in Heterocyclic Synthesis
Fadda et al. (2012) utilized enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, indicating the versatility of thiazole-based compounds in creating diverse heterocyclic structures (Fadda et al., 2012).
Antimicrobial Activity Study
Kolisnyk et al. (2015) synthesized novel derivatives of thieno[2,3-d]pyrimidine-6-carboxamides and evaluated their antimicrobial activity, demonstrating another potential application of thiazole-related compounds (Kolisnyk et al., 2015).
Conformational Features and Aggregation
Nagarajaiah and Begum (2014) studied thiazolo[3,2-a]pyrimidines to understand their conformational features and how structural modifications affect supramolecular aggregation, relevant for designing drugs with specific properties (Nagarajaiah & Begum, 2014).
Electromagnetic Studies
Kathal et al. (2020) analyzed sulphonamide azomethines, including compounds with thiazole structures, for their voltammetric behavior, indicating potential in electromagnetic applications (Kathal et al., 2020).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized a series of benzamides with thiazole structures, evaluating their anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Propriétés
Nom du produit |
4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide |
|---|---|
Formule moléculaire |
C19H17N3O3S |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
4-methyl-2-[(2-phenoxyacetyl)amino]-N-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17N3O3S/c1-13-17(18(24)21-14-8-4-2-5-9-14)26-19(20-13)22-16(23)12-25-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,24)(H,20,22,23) |
Clé InChI |
WEQYSAYUKCUIJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1224848.png)
![S-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL] 5-(phenylethynyl)furan-2-carbothioate](/img/structure/B1224850.png)
![2-[[Sulfanylidene-[[2,2,2-trichloro-1-[(1-oxo-2-phenoxyethyl)amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1224852.png)


![1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol](/img/structure/B1224855.png)
![{2-[(E)-3-(2-Chloro-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B1224856.png)
![(4-Ethoxyphenyl)-[4-[(4-ethoxyphenyl)-oxomethyl]-1,4-diazepan-1-yl]methanone](/img/structure/B1224858.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B1224859.png)

![2-[[[4-(Diethylsulfamoyl)phenyl]-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1224864.png)
![2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide](/img/structure/B1224866.png)